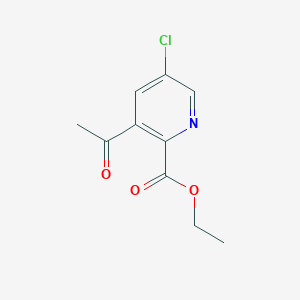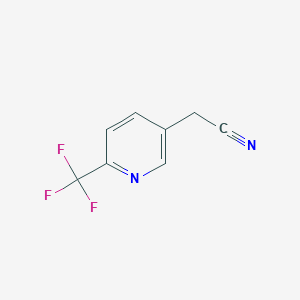
2-(Trifluoromethyl)pyridine-5-acetonitrile
Übersicht
Beschreibung
2-(Trifluoromethyl)pyridine-5-acetonitrile is a derivative of pyridine, a heterocyclic compound . It is characterized by the presence of a fluorine atom and a carbon-containing pyridine .
Synthesis Analysis
The synthesis of Trifluoromethylpyridine (TFMP) derivatives, which includes 2-(Trifluoromethyl)pyridine-5-acetonitrile, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethyl)pyridine-5-acetonitrile is C8H5F3N2, and its molecular weight is 186.13 . The structure is stabilized through N⋯H–O and O⋯H–C hydrogen bonds forming a five-membered ring structure .Chemical Reactions Analysis
2-(Trifluoromethyl)pyridine-5-acetonitrile can act as a reactant in the preparation of aminopyridines through amination reactions . It is also used in the synthesis of s-tetrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Trifluoromethyl)pyridine-5-acetonitrile are influenced by the presence of a fluorine atom and a pyridine in their structure . The boiling point is 139-141 °C, and the density is 1.275 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Alkyne Coupling Reactions Mediated by Iron(II) Complexes
- The study by Ferré, Toupet, and Guerchais (2002) highlights the use of 2-(trifluoromethyl)pyridine-5-acetonitrile in alkyne coupling reactions mediated by iron(II) complexes, specifically for the chemo- and regioselective formation of π-arene and -pyridine complexes (Ferré, Toupet, & Guerchais, 2002).
Synthesis of 3-(2-hydroxyaryl)pyridines via Arynes and Pyridine N-oxides
- The work by Raminelli, Liu, and Larock (2006) showcases a method for preparing substituted 3-(2-hydroxyphenyl)pyridines using 2-(trifluoromethyl)pyridine-5-acetonitrile through a transition-metal-free process, involving pyridine N-oxides and silylaryl triflates (Raminelli, Liu, & Larock, 2006).
Iron(II) Complexes for Alkane Oxidation Catalysis
- Britovsek, England, and White (2005) used 2-(trifluoromethyl)pyridine-5-acetonitrile in the preparation of iron(II) bis(triflate) complexes. These complexes have significant implications in alkane oxidation catalysis, highlighting a distinct application in chemical synthesis (Britovsek, England, & White, 2005).
Coordination Chemistry and Spin-State Equilibria
- Chum, Vanin, and Holanda (1982) demonstrated the use of 2-(trifluoromethyl)pyridine-5-acetonitrile in the study of spin-state equilibria in iron(II) complexes, offering insights into coordination chemistry and the behavior of transition metal complexes (Chum, Vanin, & Holanda, 1982).
Spectrophotometric Basicity Scale in Acetonitrile
- Kaljurand et al. (2000) included 2-(trifluoromethyl)pyridine-5-acetonitrile in creating a spectrophotometric basicity scale in acetonitrile. This research provides valuable data for understanding the basicity of various compounds and their interactions (Kaljurand et al., 2000).
Synthesis and Functional Study of Tetrapyridyl Tetrahydropyrrolopyrrolones
- Gao, Fang, Xu, and Gong (2022) conducted a study using 2-(trifluoromethyl)pyridine-5-acetonitrile for synthesizing tetrapyridyl tetrahydropyrrolopyrrolones. This synthesis showcases the compound's utility in creating complex organic structures with potential applications in various fields (Gao, Fang, Xu, & Gong, 2022).
Spectroscopic and Density Functional Theory Studies
- Vural and Kara (2017) employed 2-(trifluoromethyl)pyridine-5-acetonitrile in spectroscopic studies, utilizing techniques like FT-IR and NMR. This research underscores the compound's importance in detailed molecular characterization (Vural & Kara, 2017).
Safety And Hazards
2-(Trifluoromethyl)pyridine-5-acetonitrile is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, use only under a chemical fume hood, and avoid breathing dust, vapor, mist, or gas .
Zukünftige Richtungen
The demand for TFMP derivatives has been increasing steadily in the last 30 years. They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(3-4-12)5-13-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURVYOEMFYHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridineacetonitrile, 6-(trifluoromethyl)- | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Benzoyl-2-methyl-2,3-dihydro-1H-indol-6-yl)methyl]amine](/img/structure/B1392670.png)
![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)

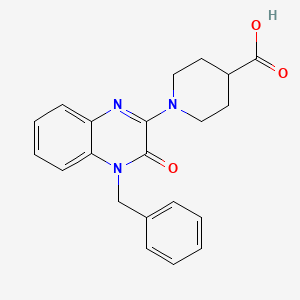
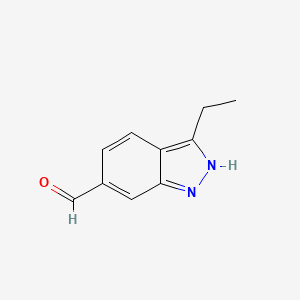
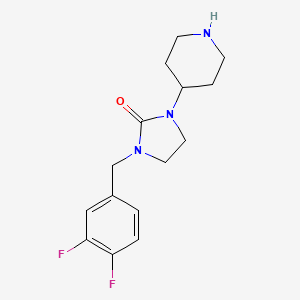
![8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1392678.png)
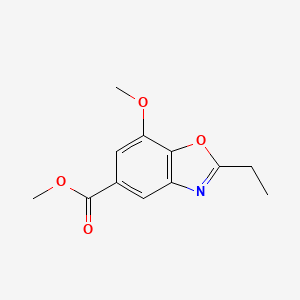
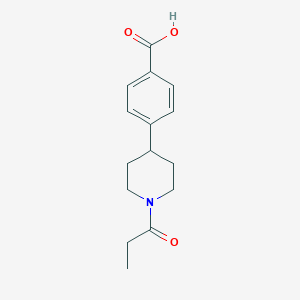
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B1392683.png)
![6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine](/img/structure/B1392684.png)
![Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392685.png)
![4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid](/img/structure/B1392686.png)
